molecular formula C16H16N2O4 B8548747 N-(2,3-dimethylphenyl)-2-(2-nitrophenoxy)acetamide

N-(2,3-dimethylphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No. B8548747
M. Wt: 300.31 g/mol
InChI Key: ZTHBCRISWKIQDM-UHFFFAOYSA-N
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Patent
US05919824

Procedure details

2-(2-Nitrophenoxy)acetic acid S11 (5.28 g) and 2,3-dimethylaniline (3.25 g) were dissolved in dichloromethane (100 ml). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (6.17g) and 4-dimethylaminopyridine (3.93 g) were added to the solution, and the solution was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in dichloromethane. The resulting solution was washed successively with 1N HCl saturated aqueous sodium hydrogencarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, obtaining 7.7 g of the compound S12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step Two
Quantity
3.93 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[CH:11][C:5]=1[O:6][CH2:7][C:8]([OH:10])=O)([O-:3])=[O:2].[CH3:15][C:16]1[C:22]([CH3:23])=[CH:21][CH:20]=[CH:19][C:17]=1[NH2:18].Cl.C(N=C=NCCCN(C)C)C>ClCCl.CN(C)C1C=CN=CC=1>[CH3:15][C:16]1[C:22]([CH3:23])=[CH:21][CH:20]=[CH:19][C:17]=1[NH:18][C:8](=[O:10])[CH2:7][O:6][C:5]1[CH:11]=[CH:12][CH:13]=[CH:14][C:4]=1[N+:1]([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(OCC(=O)O)C=CC=C1
Name
Quantity
3.25 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.17 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
3.93 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
The resulting solution was washed successively with 1N HCl saturated aqueous sodium hydrogencarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=CC=C1C)NC(COC1=C(C=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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